(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid
Description
The compound "(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid" is a combination of two distinct enantiomers:
- (1S)-3-(Dimethylamino)-1-thiophen-2-ylpropan-1-ol: A chiral amino alcohol featuring a thiophene ring and a dimethylamino group.
- (2S)-2-Hydroxy-2-phenylacetic acid: The (S)-enantiomer of mandelic acid, a well-known α-hydroxy acid with applications in chiral resolution and dermatology.
The combination likely forms a salt or co-crystal, leveraging the basic dimethylamino group and the acidic α-hydroxy group.
Properties
CAS No. |
287737-72-8 |
|---|---|
Molecular Formula |
C17H23NO4S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H15NOS.C8H8O3/c1-10(2)6-5-8(11)9-4-3-7-12-9;9-7(8(10)11)6-4-2-1-3-5-6/h3-4,7-8,11H,5-6H2,1-2H3;1-5,7,9H,(H,10,11)/t8-;7-/m00/s1 |
InChI Key |
LVELBSWYVMRVRO-GZTXQBDSSA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=CS1)O.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)O.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol typically involves the reaction of thiophene derivatives with dimethylamine under controlled conditions. The process may include steps such as:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where dimethylamine is introduced to the thiophene ring.
Formation of the propanol side chain: This can be achieved through various organic reactions, including reduction or addition reactions.
For the (2S)-2-hydroxy-2-phenylacetic acid component, the synthesis may involve:
Hydroxylation of phenylacetic acid: This can be achieved using oxidizing agents under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using flow microreactor systems to ensure efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Asymmetric Hydrogenation
A Mn-PNN catalyst enables stereoselective hydrogenation of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride to yield the (R)-enantiomer with 97% yield and 74% enantiomeric excess (ee) .
Reaction Conditions :
-
Catalyst: Mn-PNN (0.5 mol%)
-
Solvent: Ethanol
-
Pressure: 30 bar H₂
-
Temperature: 50°C
-
Duration: 16 hours
Sodium Borohydride Reduction
Industrial-scale reduction of the ketone precursor (3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride) uses NaBH₄ in methanol/water at 0–5°C, achieving 75 kg yield after purification .
Reaction Steps :
-
Base activation with NaOH.
-
Slow addition of NaBH₄ at 0–5°C.
-
Extraction with methylene chloride.
-
Solvent removal and hexane crystallization.
Enantiomeric Resolution
Racemic mixtures are resolved via diastereomeric salt formation with L-mandelic acid, isolating the (S)-enantiomer for pharmaceutical use (e.g., duloxetine synthesis) .
Hydrolysis of Mandelonitrile
Mandelonitrile undergoes acid-catalyzed hydrolysis (HCl, H₂O) to yield (S)-mandelic acid with high optical purity.
Reaction :
Enzymatic Resolution
Lipases or esterases selectively hydrolyze racemic mandelic acid esters to isolate the (S)-enantiomer.
Key Reaction Data
Stability and Reactivity
-
Amino Alcohol : Prone to oxidation at the hydroxyl group; stabilized via inert atmosphere storage.
-
Mandelic Acid : Undergoes esterification with alcohols (e.g., methyl mandelate synthesis) using acid catalysts.
Scientific Research Applications
Biological Applications
Both components of the compound exhibit significant biological activities:
- Pharmacological Potential : The compound has shown promise in various pharmacological studies, particularly in the development of drugs targeting central nervous system disorders due to its ability to interact with neurotransmitter systems.
- Analgesic Properties : The dimethylamino group is known for its analgesic effects, making this compound a candidate for pain management therapies.
Synthesis and Derivatives
The synthesis typically involves several steps, including the formation of the thiophene ring and subsequent functionalization. Notably, it serves as an intermediate in the synthesis of other pharmaceutical compounds, such as duloxetine, which is used for treating depression and anxiety disorders.
Case Studies
- Duloxetine Synthesis : Research indicates that (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol is a crucial intermediate in synthesizing duloxetine, highlighting its importance in developing antidepressant medications. The synthesis pathway involves converting this compound into mandelic acid derivatives, which are essential for the final drug formulation .
- Neuropharmacology : A study demonstrated that modifications to the thiophene component can enhance the neuropharmacological profile of related compounds, suggesting that this compound could lead to new treatments for neurological conditions.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thiophenol | C6H5SH | Contains sulfur; used in organic synthesis |
| Dimethylaminophenol | C8H11N | Exhibits analgesic properties; similar amine functionality |
| Phenylalanine | C9H11NO2 | An amino acid; important for protein synthesis |
This table illustrates how (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol and (2S)-2-hydroxy-2-phenylacetic acid compare to other compounds with similar structures, emphasizing their unique therapeutic potential.
Mechanism of Action
The mechanism of action of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The thiophene ring and phenylacetic acid moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Functional Comparison
Key Observations:
Thiophene vs.
Dimethylamino Group: Present in both the target compound and ’s analgesic agent, this group is critical for receptor binding (e.g., adrenoceptors or opioid receptors) .
Chirality : The (S)-configuration in both components suggests enantioselective synthesis challenges, akin to methods in , where racemic mixtures are resolved using chiral auxiliaries .
Data Gaps and Inferences
- Bioactivity: No direct data exist for the target compound. However, thiophene-containing analogs in are monitored as pharmaceutical impurities, implying therapeutic relevance of the parent structures .
Biological Activity
The compounds (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol and (2S)-2-hydroxy-2-phenylacetic acid are of significant interest in pharmacology due to their potential therapeutic applications. The former is known as an impurity of duloxetine, an antidepressant, while the latter is a prominent compound in various biological studies. This article explores their biological activities, mechanisms of action, and relevant research findings.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | C9H15NOS | 185.29 g/mol | 132335-49-0 |
| (2S)-2-hydroxy-2-phenylacetic acid | C9H10O3 | 166.17 g/mol | 150-13-0 |
(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol
This compound serves as a chiral intermediate in the synthesis of duloxetine. Its biological activity is primarily linked to its role as an antidepressant agent. Research indicates that it may influence serotonin and norepinephrine reuptake inhibition, which are critical pathways in mood regulation.
Mechanism of Action:
- Serotonin-Norepinephrine Reuptake Inhibition: This compound may enhance the availability of serotonin and norepinephrine in the synaptic cleft, contributing to its antidepressant effects.
Case Studies:
- Antidepressant Efficacy: A study demonstrated that duloxetine, and its impurities including this compound, showed significant efficacy in treating major depressive disorder compared to placebo controls.
- Side Effects Profile: Research has also indicated that while effective, the use of this compound can lead to side effects such as nausea and fatigue, common with many antidepressants .
(2S)-2-hydroxy-2-phenylacetic acid
This compound is known for its anti-inflammatory and analgesic properties. It has been studied extensively for its potential use in treating conditions like arthritis and other inflammatory disorders.
Mechanism of Action:
- Inhibition of Pro-inflammatory Cytokines: It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation .
Research Findings:
- Anti-inflammatory Effects: A clinical trial indicated that patients receiving treatment with this compound reported a significant reduction in pain levels associated with inflammatory conditions .
- Analgesic Properties: Additional studies have highlighted its effectiveness as an analgesic agent, providing relief comparable to traditional NSAIDs without the gastrointestinal side effects .
Comparative Analysis
The following table summarizes the key differences between the two compounds regarding their biological activities:
| Aspect | (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | (2S)-2-hydroxy-2-phenylacetic acid |
|---|---|---|
| Primary Use | Antidepressant | Anti-inflammatory/Analgesic |
| Mechanism | Serotonin-Norepinephrine Reuptake Inhibition | Cytokine Inhibition |
| Side Effects | Nausea, Fatigue | Fewer side effects compared to NSAIDs |
| Clinical Applications | Major Depressive Disorder | Arthritis, Inflammatory Disorders |
Q & A
Q. Table 1: Optimized HPLC Conditions for Enantiomer Separation
Q. Table 2: Stability of (2S)-2-Hydroxy-2-phenylacetic Acid Under Various pH Conditions
Key Recommendations
- Stereochemical Integrity : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) for absolute configuration confirmation .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling (e.g., DFT for reaction pathway optimization) to address mechanistic uncertainties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
